molecular formula C12H23NO3 B2363125 Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate CAS No. 2248256-68-8

Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate

Cat. No.: B2363125
CAS No.: 2248256-68-8
M. Wt: 229.32
InChI Key: JPROCCOSMBCIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2,2-dimethyloxane-4-carboxylate with an amine source under suitable conditions. One common method involves the use of tert-butyl chloroformate and an amine in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carboxylate group can interact with metal ions and other cofactors, influencing the overall biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxy-2,2-dimethyloxane-4-carboxylate
  • Tert-butyl 4-amino-2,2-dimethylpentanoate
  • Tert-butyl 4-amino-2,2-dimethylhexanoate

Uniqueness

Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the same oxane ring. This structural feature allows for diverse chemical reactivity and potential applications in various fields. The tert-butyl group also imparts steric hindrance, which can influence the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)12(13)6-7-15-11(4,5)8-12/h6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPROCCOSMBCIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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